Nonanal - d2

Stable Isotope Dilution GC-MS Isotopic Interference

Nonanal-d2 (CAS 1335435-50-1) is a stable isotope-labeled analog of the nine-carbon saturated fatty aldehyde nonanal, incorporating two deuterium atoms at the 6- and 7-positions of the alkyl chain. With a molecular formula of C₉H₁₆D₂O and a molecular weight of 144.25 g/mol, it exhibits a +2 Da mass shift relative to unlabeled nonanal, enabling its use as an internal standard in gas chromatography–mass spectrometry (GC–MS) and liquid chromatography–mass spectrometry (LC–MS) applications.

Molecular Formula C9H16D2O
Molecular Weight 144.26
CAS No. 1335435-50-1
Cat. No. B591071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonanal - d2
CAS1335435-50-1
SynonymsNonanal - d2
Molecular FormulaC9H16D2O
Molecular Weight144.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nonanal-d2 (CAS 1335435-50-1): A Position-Specific Deuterated Internal Standard for Accurate Aldehyde Quantification


Nonanal-d2 (CAS 1335435-50-1) is a stable isotope-labeled analog of the nine-carbon saturated fatty aldehyde nonanal, incorporating two deuterium atoms at the 6- and 7-positions of the alkyl chain . With a molecular formula of C₉H₁₆D₂O and a molecular weight of 144.25 g/mol, it exhibits a +2 Da mass shift relative to unlabeled nonanal, enabling its use as an internal standard in gas chromatography–mass spectrometry (GC–MS) and liquid chromatography–mass spectrometry (LC–MS) applications . It is classified within the deuterated aldehyde family of isotope-labeled compounds, primarily utilized in stable isotope dilution assays for the quantitative analysis of nonanal in biological, environmental, and food matrices [1].

Why Nonanal-d2 Cannot Be Replaced by Nonanal-d4 or Nonanal-d18 in Quantitative MS Workflows


The selection of a deuterated internal standard for nonanal quantification is not interchangeable among available isotopologues. Nonanal-d2, with its precisely defined +2 Da mass shift and deuteration at the 6,7-positions, offers distinct advantages in chromatographic co-elution behavior and minimal isotopic interference compared to Nonanal-d4 (+4 Da) or Nonanal-d18 (+18 Da) . The degree of deuteration influences the chromatographic retention time shift (ΔRT) due to the inverse isotope effect; fully deuterated Nonanal-d18 elutes earlier than the native analyte, potentially compromising co-elution with the target peak and introducing matrix-dependent ionization suppression discrepancies [1]. Furthermore, the specific labeling position (6,7-d₂) avoids the alpha-carbon to the carbonyl group, minimizing the risk of deuterium–protium exchange that can occur with alpha-deuterated aldehydes under acidic or basic conditions [2]. Generic substitution with an alternative isotopologue without validation introduces systematic quantification bias that undermines data integrity in regulatory and clinical research settings.

Quantitative Differentiation Evidence for Nonanal-d2 Against Closest Isotopologue Alternatives


Mass Spectrometric Differentiation: +2 Da Mass Shift of Nonanal-d2 Avoids Isotopic Overlap with Common Matrix Interferences

Nonanal-d2 provides a +2 Da mass shift relative to unlabeled nonanal (m/z 142 → 144 for the molecular ion), compared to +4 Da for Nonanal-d4 (m/z 146) and +18 Da for Nonanal-d18 (m/z 160) . In quantitative MS, a +2 Da shift is often preferred because it provides sufficient mass separation to avoid overlap with the natural abundance M+1 and M+2 isotopomer peaks of the unlabeled analyte, which can be significant for C9 compounds containing ¹³C (~9.9% M+1 abundance). The +4 Da shift of Nonanal-d4 may be unnecessary for routine quantification and can introduce a larger chromatographic retention time shift (ΔRT), while fully deuterated Nonanal-d18 exhibits a pronounced inverse isotope effect (ΔRT up to several seconds), risking inaccurate peak integration in complex matrices [1].

Stable Isotope Dilution GC-MS Isotopic Interference

Chemical Purity: Nonanal-d2 Offers Defined ≥90% Purity Suitable for Routine Internal Standard Applications

Nonanal-d2 is commercially available at a minimum purity of 90% (GC) , which is sufficient for its intended use as an internal standard where the deuterated analog is spiked at known concentrations and the analyte-to-standard response ratio is measured. In comparison, unlabeled Nonanal analytical standard (CAS 124-19-6) is available at 99.31% purity (HY-N8016R, MedChemExpress) , and Nonanal-d18 is offered at 97.79% purity . While the purity of Nonanal-d2 is lower than the fully deuterated variant, the cost differential is significant: Nonanal-d18 typically commands a premium price due to the extensive deuteration synthesis, which may not be justified for routine applications where a +2 Da mass shift is analytically sufficient. For end-users quantifying nonanal in biological or food matrices at ppm to ppb levels, the 90% purity specification is adequate provided the internal standard is calibrated against the unlabeled analyte [1].

Chemical Purity Internal Standard Procurement Specification

Validated Analytical Performance: Deuterated Internal Standards Improve Nonanal Quantification Precision by Minimizing Matrix Effects

Bruenner et al. (1996) demonstrated that the use of a deuterated internal standard specific for nonanal significantly improved precision and accuracy compared to using a single internal standard for multiple aldehydes in biological tissue and plasma samples [1]. The method, employing gas chromatography/stable isotope dilution mass spectrometry (GC/SID-MS), achieved reliable quantification of nonanal alongside hexanal and 4-hydroxy-2-nonenal. The authors attributed the improved performance to the deuterated standard compensating for differential extraction and derivatization efficiencies among structurally distinct aldehydes. Although this study did not use Nonanal-d2 specifically, it establishes the class-level principle that a deuterated nonanal isotopologue is essential for accurate quantification, and that the choice of deuterated standard must be matched to the target analyte to correct for chemical reactivity differences [1]. Nonanal-d2, as a readily available deuterated nonanal, directly serves this validated analytical need.

Stable Isotope Dilution Assay Analytical Accuracy Lipid Peroxidation

Deuterium Labeling Position (6,7-d₂) Minimizes Protium-Deuterium Exchange Compared to Alpha-Carbon Labeled Aldehydes

Nonanal-d2 is specifically labeled at the 6- and 7-positions of the alkyl chain, distal to the reactive aldehyde group . This labeling position is structurally remote from the carbonyl, reducing the susceptibility to acid- or base-catalyzed deuterium–protium (D/H) exchange that can occur at the alpha-carbon position in aldehydes due to keto–enol tautomerism [1]. Bruenner et al. specifically evaluated deuterium label exchange for [2,3-²H]HNE (4-hydroxy-2-nonenal) and reported that exchange was minimal during their analytical procedure [2]. By extension, the 6,7-d₂ labeling of Nonanal-d2 is expected to be even more stable, as the deuterium atoms are located on unactivated methylene groups far from the electron-withdrawing carbonyl. In contrast, deuterated aldehyde standards labeled at the 2-position (alpha to carbonyl) are more prone to exchange, potentially leading to underestimation of the analyte concentration and compromised quantification over extended sample preparation workflows [1].

Deuterium Exchange Stability Isotopic Fidelity LC-MS

Optimal Deployment Scenarios for Nonanal-d2 in Analytical and Research Workflows


Stable Isotope Dilution GC-MS Quantification of Lipid Peroxidation-Derived Nonanal in Biological Tissues and Plasma

Nonanal-d2 serves as the internal standard of choice for GC/SID-MS determination of nonanal in tissue homogenates and plasma samples. Its +2 Da mass shift enables clear chromatographic separation from endogenous nonanal while co-eluting closely enough to correct for matrix effects . The validated approach described by Bruenner et al. demonstrates the superior accuracy of analyte-specific deuterated internal standards over a single-surrogate approach, making Nonanal-d2 directly applicable to oxidative stress biomarker studies in cardiovascular, neurodegenerative, and inflammatory disease research [1].

Food Aroma and Flavor Analysis: Quantification of Nonanal as a Key Odorant Using SIDA-GC-MS

Nonanal is a key odor-active compound in many food products, and its accurate quantification is essential for quality control and flavor optimization. Nonanal-d2 can be used as an internal standard in stable isotope dilution assays (SIDA) coupled with headspace solid-phase microextraction (HS-SPME) and GC-MS, as demonstrated in lemon-lime carbonated beverages and olive oil quality evaluation studies [2][3]. The deuterated standard corrects for variations in extraction efficiency and matrix effects, enabling precise quantification at odor-relevant concentrations.

Environmental and Indoor Air Quality Monitoring of Volatile Organic Compounds (VOCs)

Nonanal has been identified as a potential microbial volatile organic compound (MVOC) marker in settled floor dust and indoor air, associated with mold growth and indoor air quality degradation [4]. Nonanal-d2 can be employed as an internal standard for the quantification of nonanal in air samples collected by thermal desorption tubes or SPME fibers, analyzed by GC-MS. Its specific mass shift and labeling position ensure accurate quantification even in complex VOC mixtures containing isobaric interferences.

Metabolic Tracing and Pharmacokinetic Studies Involving Fatty Aldehyde Metabolism

Nonanal-d2 can be used as a tracer to investigate the metabolic fate of fatty aldehydes in in vitro hepatocyte models or in vivo studies. The incorporation of deuterium at the 6,7-positions allows tracking of the aldehyde through oxidation (to nonanoic acid) and reduction (to nonanol) pathways without interference from endogenous nonanal pools [5]. Its suitability for both GC-MS and LC-MS platforms provides flexibility in experimental design for drug metabolism and toxicology studies.

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